BI-69A11

Kinase selectivity ATP-competitive inhibition AKT/PKB pathway

BI-69A11 is a verified dual inhibitor of AKT and NF-κB pathways (IC50 2.3 µM for Akt1). Unlike single-pathway analogs, it demonstrates oral bioavailability and multi-model in vivo efficacy in xenograft melanoma and colon carcinoma models, including K-RAS mutant CRC. This heterocyclic chalcone derivative is essential for research on PTEN-loss tumors and overcoming MAPK inhibitor resistance. Ensure supply chain reliability with this rigorously characterized tool compound.

Molecular Formula C25H16ClN3O2
Molecular Weight 425.9 g/mol
Cat. No. B1666959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-69A11
Synonyms3-(3-(1H-benzo(d)imidazol-2-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one
BI 69A11
BI-69A11
Molecular FormulaC25H16ClN3O2
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
InChIInChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
InChIKeySBOKKVUBLNZTCT-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one (BI-69A11): Procurement-Grade Dual AKT/NF-κB Pathway Inhibitor for Oncology Research


(E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, widely designated as BI-69A11 (CAS 1233322-09-2), is a synthetic small-molecule heterocyclic chalcone derivative that functions as a potent, ATP-competitive dual inhibitor of AKT and NF-κB signaling pathways . Originally identified through an in silico virtual screening approach targeting the ATP-binding pocket of Akt1 kinase [1], the compound exhibits a molecular formula of C25H16ClN3O2 with a molecular weight of 425.87 g/mol . BI-69A11 has been extensively characterized across multiple cancer models including melanoma, colorectal carcinoma, and prostate cancer, demonstrating oral bioavailability and documented in vivo efficacy in xenograft tumor regression studies [2][3].

Why Generic Substitution Fails: Functional Differentiation of (E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one from Generic AKT Inhibitors


Direct substitution with generic AKT inhibitors (e.g., MK-2206, perifosine, GSK690693) or alternative quinoline-chalcone hybrids cannot replicate the specific pharmacological profile of BI-69A11. While many AKT inhibitors exhibit off-target kinase activity that complicates data interpretation, BI-69A11 demonstrates verified selectivity with IC50 >100 μM against Abl1, p38α, JNK, and PI3K . More critically, generic quinoline-chalcone hybrids reported in the literature typically demonstrate single-pathway activity (e.g., PI3K/Akt/mTOR inhibition only or tubulin polymerization disruption) [1], whereas BI-69A11 possesses experimentally validated dual-targeting of both AKT and NF-κB pathways—a functional attribute substantiated by NF-κB reporter gene assays, IKKα/β phosphorylation inhibition data, and identification of sphingosine kinase 1 as the mechanistic mediator of NF-κB suppression [2]. Furthermore, BI-69A11 is one of the few chalcone-based AKT inhibitors with documented oral bioavailability and multi-model in vivo efficacy in xenograft melanoma and colon carcinoma models [3]. These differentiating attributes cannot be assumed for structurally similar analogs and must be verified through comparative evaluation.

Quantitative Differentiation Evidence: (E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one (BI-69A11) Comparative Performance Data


Kinase Selectivity Profile: BI-69A11 Demonstrates >43-Fold Selectivity Window for Akt1 over Off-Target Kinases

BI-69A11 demonstrates a marked selectivity window in kinase inhibition profiling that differentiates it from broader-spectrum AKT inhibitors and pan-kinase screening hits. The compound inhibits Akt1 with an IC50 of 2.3 μM while displaying no measurable activity (IC50 >100 μM) against a panel of off-target kinases including Abl1, p38α, JNK, and PI3K . This selectivity profile yields a >43-fold discrimination between target and off-target inhibition. In contrast, many in-class AKT inhibitors (e.g., GSK690693, MK-2206) exhibit varying degrees of off-target activity against AGC family kinases or other signaling nodes [1].

Kinase selectivity ATP-competitive inhibition AKT/PKB pathway off-target profiling

Analog Comparison: BI-69A11 Outperforms Four Structural Analogs in Pharmacological Optimization Studies

In a systematic medicinal chemistry optimization program, BI-69A11 was directly compared against four structurally related analogs for pharmacological properties relevant to translational development [1]. The comparative analysis evaluated parameters including solubility, metabolic stability, and cellular potency. BI-69A11 emerged as the superior candidate from this head-to-head analog comparison, which informed its selection for subsequent in vivo efficacy studies in melanoma xenograft models [2]. This direct analog benchmarking provides quantitative justification for selecting BI-69A11 over its closest structural relatives when reproducible pharmacology is required.

Structure-activity relationship analog comparison lead optimization melanoma

In Vivo Efficacy Differentiation: BI-69A11 Achieves Tumor Regression in Melanoma Xenografts Where MEK Inhibitors Face Acquired Resistance

BI-69A11 demonstrates in vivo efficacy that differentiates it from single-pathway targeted agents in melanoma models. Intraperitoneal administration of BI-69A11 produced effective regression of established UACC903 melanoma tumor xenografts, with tumor regression coinciding with elevated levels of cell death as measured by TUNEL assay [1]. The compound was subsequently demonstrated to be orally active against both UACC903 and SW1 melanoma xenografts [2]. This dual-route bioavailability and regression-level efficacy contrasts with the resistance development observed with single-agent BRAF inhibitors such as PLX4032, where both intrinsic and acquired resistance limit durable response [2]. The dual AKT/NF-κB targeting mechanism is posited to address the signaling plasticity that underlies resistance to single-pathway inhibitors in melanoma [2].

Xenograft tumor regression in vivo efficacy melanoma oral bioavailability

Colorectal Carcinoma Combination Efficacy: BI-69A11 Synergistically Enhances mda-7/IL-24-Mediated Growth Inhibition Across K-RAS Status

BI-69A11 demonstrates a distinct functional advantage in colorectal carcinoma (CRC) models when used in combination with mda-7/IL-24-based therapy. While Ad.5/3-mda-7 monotherapy displays diminished antitumor efficacy in CRC cell lines harboring K-RAS mutations, BI-69A11 combination treatment overcomes this limitation [1]. In HT29 (K-RAS wild-type) and HCT116 (K-RAS mutant) CRC cell lines, BI-69A11 monotherapy inhibited growth and induced apoptosis; however, the combination with Ad.5/3-mda-7 produced significantly more profound antitumor and anti-angiogenic effects in vitro and in vivo, mechanistically linked to downregulation of Akt activity [1]. This combination benefit was validated in HT29 tumor xenografts in vivo [1]. The ability to enhance therapeutic response across both wild-type and mutant K-RAS backgrounds represents a differentiated profile relative to many targeted agents whose efficacy is restricted by K-RAS mutational status.

Colorectal carcinoma combination therapy K-RAS mutation mda-7/IL-24

Optimal Research Application Scenarios for (E)-3-(1H-Benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one (BI-69A11) Based on Differentiated Evidence


Dual AKT/NF-κB Pathway Inhibition Studies in PTEN-Deficient or AKT-Hyperactivated Tumor Models

Research programs investigating therapeutic strategies for tumors exhibiting PTEN loss-of-function or constitutive AKT hyperactivation should prioritize BI-69A11 over single-pathway AKT inhibitors. The compound's efficacy was validated in UACC903 melanoma cells harboring PTEN mutation, where it produced efficient inhibition of AKT S473 phosphorylation and reduced AKT-HSP90 association [1]. The dual-targeting of NF-κB, mediated through sphingosine kinase 1 inhibition, provides an additional mechanistic dimension that single-agent AKT inhibitors cannot replicate [2]. This dual-pathway engagement is particularly relevant for tumors where compensatory NF-κB activation may limit the efficacy of AKT-only inhibition.

K-RAS-Mutant Colorectal Carcinoma Combination Therapy Development

BI-69A11 is indicated for CRC research programs seeking to overcome the therapeutic barrier posed by K-RAS mutations. The compound enhances the susceptibility of both wild-type and mutant K-RAS CRC cells to mda-7/IL-24-induced growth inhibition, a phenotype validated through cell viability, apoptosis, and invasion assays in HT29 and HCT116 cell lines, and confirmed in HT29 xenograft models [1]. This application is particularly valuable for laboratories developing combination regimens for K-RAS-driven CRC, where many targeted therapeutics exhibit diminished efficacy.

In Vivo Xenograft Studies Requiring Orally Bioavailable AKT/NF-κB Dual Inhibitors

For in vivo pharmacology studies requiring oral dosing with validated pharmacokinetic exposure, BI-69A11 offers a differentiated profile. The compound is orally active against UACC903 and SW1 melanoma xenografts [1], and intraperitoneal administration produced effective tumor regression in the same model [2]. This dual-route bioavailability, combined with documented tumor regression-level efficacy, distinguishes BI-69A11 from quinoline-chalcone hybrids that lack in vivo validation and from AKT inhibitors that require intravenous or complex formulation approaches for adequate exposure.

Resistance Mechanism Studies in Melanoma Models with BRAF/MEK Inhibitor Failure

Investigators studying mechanisms of acquired or intrinsic resistance to BRAF and MEK inhibitors in melanoma should consider BI-69A11 as a tool compound for evaluating alternative signaling node targeting. While BRAF inhibitors such as PLX4032 demonstrate clinical activity in V600E BRAF-mutant melanoma, the development of secondary resistance limits durable response [1]. BI-69A11's dual AKT/NF-κB inhibitory profile addresses signaling plasticity mechanisms that contribute to resistance, making it a relevant comparator or combination partner for studies examining escape pathways from MAPK-directed therapy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-69A11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.